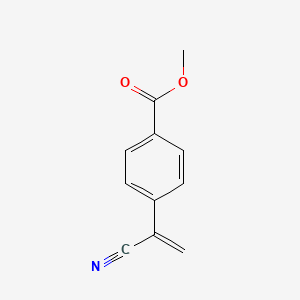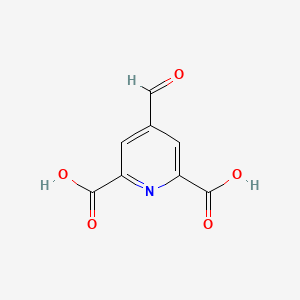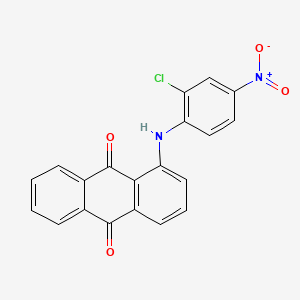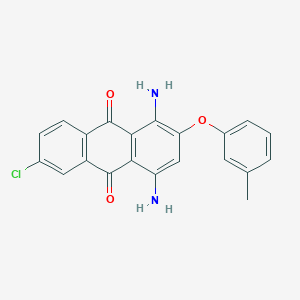
1,4-Diamino-6-chloro-2-(3-methylphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-6-chloro-2-(m-tolyloxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino, chloro, and tolyloxy groups attached to the anthracene core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-6-chloro-2-(m-tolyloxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where an anthraquinone derivative is reacted with appropriate amines and chloro compounds under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diamino-6-chloro-2-(m-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with modified functional groups. These products can have distinct properties and applications based on their chemical structure.
Aplicaciones Científicas De Investigación
1,4-Diamino-6-chloro-2-(m-tolyloxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties and stability.
Mecanismo De Acción
The mechanism of action of 1,4-Diamino-6-chloro-2-(m-tolyloxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in critical cellular processes, thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Another anthraquinone derivative with similar functional groups.
9,10-Anthracenedione: A simpler anthraquinone compound used in various applications.
1,4-Diaminoanthraquinone: A related compound with amino groups at different positions.
Uniqueness
1,4-Diamino-6-chloro-2-(m-tolyloxy)anthracene-9,10-dione stands out due to its unique combination of functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in research and industrial settings where tailored chemical properties are required.
Propiedades
Número CAS |
88605-21-4 |
|---|---|
Fórmula molecular |
C21H15ClN2O3 |
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
1,4-diamino-6-chloro-2-(3-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15ClN2O3/c1-10-3-2-4-12(7-10)27-16-9-15(23)17-18(19(16)24)20(25)13-6-5-11(22)8-14(13)21(17)26/h2-9H,23-24H2,1H3 |
Clave InChI |
LFACQUFPEUYXMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


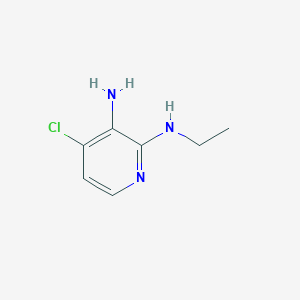
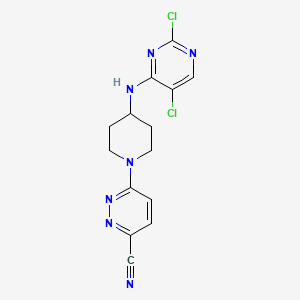
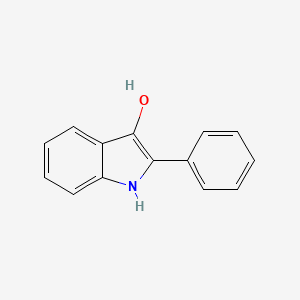
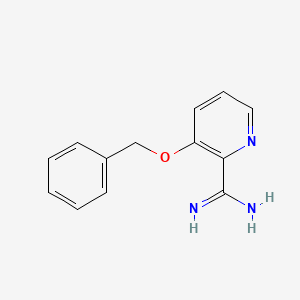
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

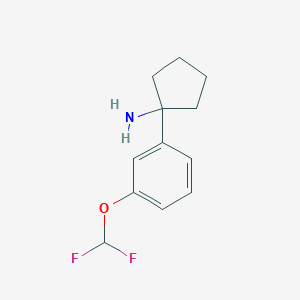
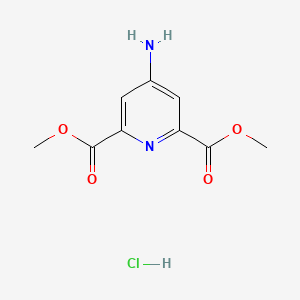
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)

